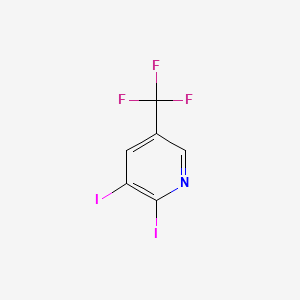

2,3-Diiodo-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Diiodo-5-(trifluoromethyl)pyridine is an organoiodine compound with the molecular formula C6H2F3I2N. It is a derivative of pyridine, characterized by the presence of two iodine atoms and a trifluoromethyl group attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diiodo-5-(trifluoromethyl)pyridine typically involves the iodination of 5-(trifluoromethyl)pyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the 2 and 3 positions of the pyridine ring . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Diiodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Coupling Products: The formation of biaryl compounds or other complex structures is possible through coupling reactions.

Applications De Recherche Scientifique

2,3-Diiodo-5-(trifluoromethyl)pyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with unique electronic and optical properties.

Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic applications.

Mécanisme D'action

The mechanism of action of 2,3-Diiodo-5-(trifluoromethyl)pyridine involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The presence of iodine atoms and a trifluoromethyl group enhances its reactivity and allows for selective functionalization of the pyridine ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Difluoro-5-(trifluoromethyl)pyridine

- 2-Iodo-5-(trifluoromethyl)pyridine

- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Uniqueness

The trifluoromethyl group further enhances its chemical stability and electronic properties, making it a valuable compound in various research fields .

Activité Biologique

2,3-Diiodo-5-(trifluoromethyl)pyridine (CAS No. 1227599-67-8) is a heterocyclic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two iodine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position. The presence of these halogen substituents significantly influences its chemical reactivity and biological interactions.

Structural Formula

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. A study focusing on various trifluoromethyl-pyridine derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group is believed to enhance its bioactivity by improving lipophilicity and cellular uptake .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes related to cancer metabolism, which could be leveraged for therapeutic applications .

The mechanism of action for this compound is not yet fully elucidated but is hypothesized to involve:

- Receptor Binding: The halogen substituents may facilitate binding to specific molecular targets, modulating receptor activity.

- Enzyme Interaction: The compound may alter enzyme kinetics by acting as a competitive or non-competitive inhibitor.

- Cellular Uptake: Enhanced lipophilicity due to the trifluoromethyl group may improve cellular penetration, allowing for greater bioavailability within target tissues.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Structure | Moderate antimicrobial activity |

| 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline | Structure | Investigated for various biological activities |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry tested various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of many standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In a preclinical trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound led to a significant reduction in cell viability compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting its potential role in cancer therapy .

Propriétés

IUPAC Name |

2,3-diiodo-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXFJYJAZSYLCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679124 |

Source

|

| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-67-8 |

Source

|

| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.